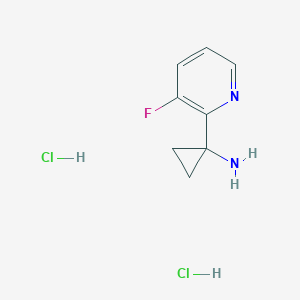
1-(3-Fluoropyridin-2-YL)cyclopropanamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H9FN2. It is a derivative of cyclopropanamine, featuring a fluoropyridinyl group attached to the cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the cyclopropane intermediate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
1-(3-Fluoropyridin-2-YL)cyclopropanamine: This compound is similar but lacks the dihydrochloride salt form.
1-(3-Chloropyridin-2-YL)cyclopropanamine: This compound features a chloropyridinyl group instead of a fluoropyridinyl group.
1-(3-Bromopyridin-2-YL)cyclopropanamine: This compound features a bromopyridinyl group instead of a fluoropyridinyl group.
Uniqueness: 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride is unique due to the presence of the fluoropyridinyl group, which can enhance its chemical reactivity and binding properties. The dihydrochloride salt form also improves its solubility and stability, making it more suitable for various applications .
Propiedades
Fórmula molecular |
C8H11Cl2FN2 |
|---|---|
Peso molecular |
225.09 g/mol |
Nombre IUPAC |
1-(3-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-2-1-5-11-7(6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
Clave InChI |
WIJYXEYNEBTIPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=CC=N2)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



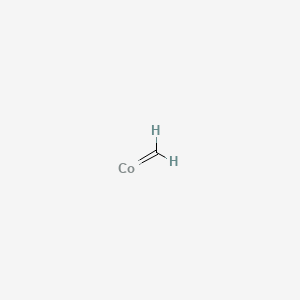


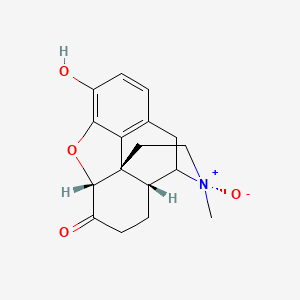
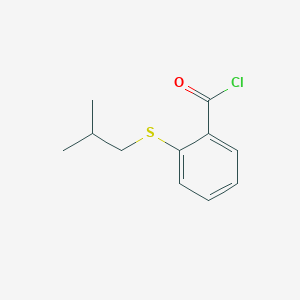

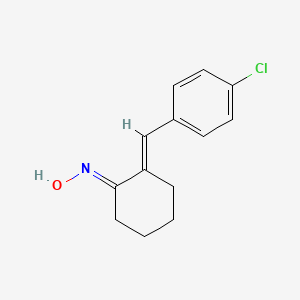
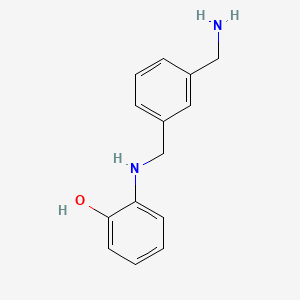

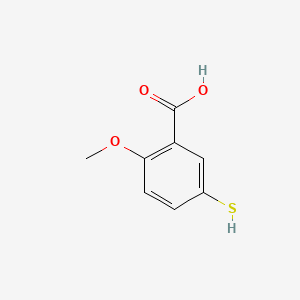
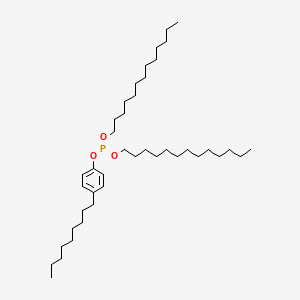
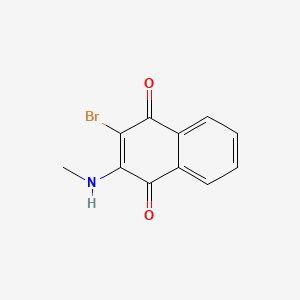
![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
